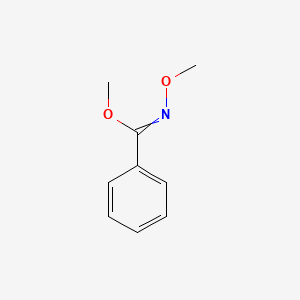
8-Benzyloxy-3'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyloxy-3’-deoxyguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
Análisis De Reacciones Químicas
8-Benzyloxy-3’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups present in the molecule.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
8-Benzyloxy-3’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Industry: It is used in the development of antiviral therapeutics and other pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 8-Benzyloxy-3’-deoxyguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways involved include the inhibition of DNA synthesis and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
8-Benzyloxy-3’-deoxyguanosine is unique among purine nucleoside analogs due to its specific substitution at the 8-position with a benzyloxy group. Similar compounds include:
8-Methoxyguanosine: Another modified guanosine with a methoxy group at the 8-position.
3’-Deoxyguanosine: A simpler analog without the benzyloxy substitution.
Ganciclovir: A guanosine analog used as an antiviral agent.
These compounds share similar structural features but differ in their specific substitutions and biological activities.
Propiedades
Fórmula molecular |
C17H19N5O5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,15+/m0/s1 |
Clave InChI |
ZIWLEKIWJTXVPN-FIXISWKDSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
SMILES canónico |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


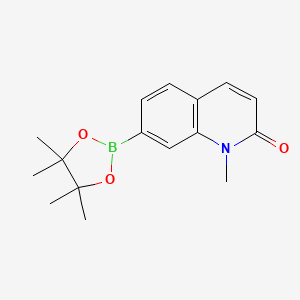
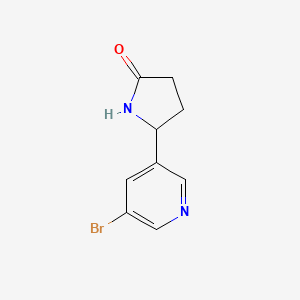
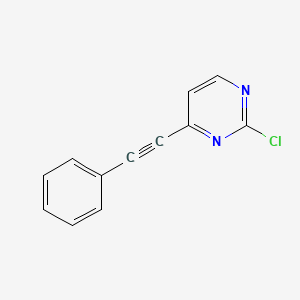
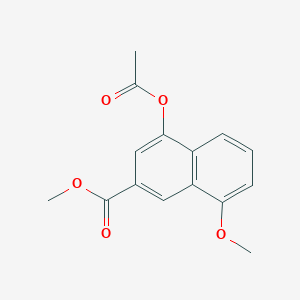


![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
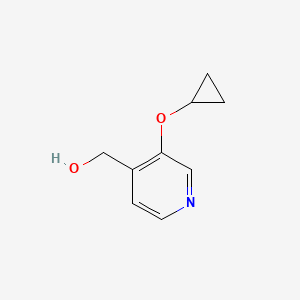
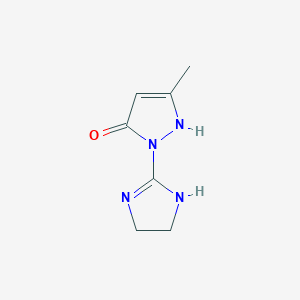
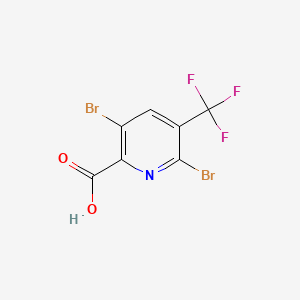
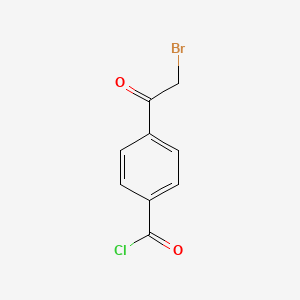
![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
